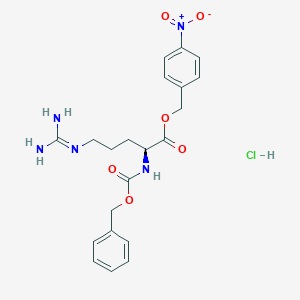
アスタチン
概要
説明
スタチンは、主に血液中のコレステロール値を下げるために使用される薬剤のクラスです。スタチンは、肝臓におけるコレステロール生成に重要な役割を果たす酵素ヒドロキシメチルグルタリル-CoAレダクターゼを阻害することで機能します。 スタチンは、心臓発作や脳卒中などの心血管疾患のリスクを軽減するために広く処方されています .
科学的研究の応用
Statins have a wide range of scientific research applications:
Chemistry: Used as model compounds to study enzyme inhibition and cholesterol biosynthesis.
Biology: Studied for their effects on cellular processes and gene expression.
Medicine: Extensively researched for their role in preventing cardiovascular diseases and their potential benefits in other conditions like Alzheimer’s disease.
Industry: Used in the development of new pharmaceuticals and biotechnological applications.
準備方法
合成経路と反応条件
スタチンは、さまざまな化学経路で合成することができます。 一般的な方法の1つは、アスペルギルス・テレウスなどの特定の菌類の発酵により、ロバスタチンを生成し、それを化学的に修飾して、シンバスタチンなどの他のスタチンを生成することです . 合成には、一般的に以下の手順が含まれます。
発酵: アスペルギルス・テレウスは、ロバスタチンを生成するために、適切な培地で培養されます。
抽出: ロバスタチンは、発酵ブロスから抽出されます。
化学的修飾: ロバスタチンは、メチル化などのプロセスを通じて、シンバスタチンなどの他のスタチンを生成するために化学的に修飾されます。
工業生産方法
スタチンの工業生産は、多くの場合、大規模発酵プロセスを伴います。 たとえば、ロバスタチンは、菌類が制御された条件下で大型発酵槽で培養される液体浸漬発酵によって生成されます . バイオテクノロジーの進歩により、従来の液体発酵よりもいくつかの利点を持つ固体発酵法も開発されました .
化学反応の分析
反応の種類
スタチンは、以下を含むさまざまな化学反応を起こします。
酸化: スタチンは、酸化されてさまざまな代謝産物を形成することができます。
還元: 還元反応は、スタチンの官能基を修飾することができます。
置換: スタチンは、ある官能基が別の官能基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
主要な生成物
これらの反応から形成される主要な生成物は、特定のスタチンと反応条件によって異なります。 たとえば、ロバスタチンの酸化によりヒドロキシ酸が生成され、還元によりアルコール誘導体が生成されます .
科学研究への応用
スタチンは、幅広い科学研究への応用があります。
化学: 酵素阻害とコレステロール生合成を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスと遺伝子発現に対する影響について研究されています。
医学: 心血管疾患の予防における役割と、アルツハイマー病などの他の病状における潜在的な利点について広く研究されています。
作用機序
スタチンは、ヒドロキシメチルグルタリル-CoAレダクターゼと呼ばれる酵素を競合的に阻害することでその効果を発揮します。この酵素は、ヒドロキシメチルグルタリル-CoAをメバロン酸に変換する反応を触媒し、コレステロール生合成の重要なステップです。 スタチンは、この酵素を阻害することにより、肝臓におけるコレステロール生成を抑制し、血液中の低密度リポタンパク質コレステロール値を低下させます .
類似化合物との比較
スタチンは、以下のような他の脂質低下剤と比較されます。
フィブリン酸誘導体: これらの薬物は、主にトリグリセリドを低下させ、異なる作用機序を持っています。
胆汁酸吸着剤: これらの薬剤は、腸内の胆汁酸と結合し、再吸収を阻害し、コレステロールの排泄を促進します。
コレステロール吸収阻害剤: これらの薬物は、腸からのコレステロール吸収を阻害します。
類似化合物
- アトルバスタチン
- フルバスタチン
- ロバスタチン
- ピタバスタチン
- プラバスタチン
- ロズバスタチン
- シンバスタチン
スタチンは、低密度リポタンパク質コレステロール値を大幅に低下させ、心血管イベントのリスクを軽減する能力において、ユニークな存在です .
特性
IUPAC Name |
(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVFTMTWCUHJBL-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CC(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964315 | |
| Record name | Statine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49642-07-1 | |
| Record name | Statine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49642-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Statine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049642071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Statine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Statine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTC77XR1EK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















